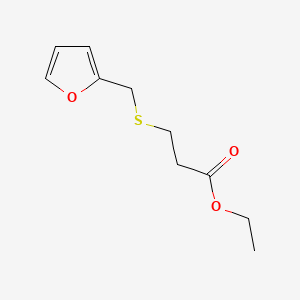
6-Amino-2,4-dichloro-3-methylphenol
説明
6-Amino-2,4-dichloro-3-methylphenol (ADMP) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a derivative of phenol and is also known as 2,4-dichloro-6-methyl-3-amino phenol. ADMP has a molecular formula of C7H7Cl2NO and a molecular weight of 200.04 g/mol. In
科学的研究の応用
Genotoxicity Studies
6-Amino-2,4-dichloro-3-methylphenol (DCAP), a major metabolite of the herbicide 2,4-dichloro-6-nitrophenol ammonium (DCNPA), has been studied for its genotoxic effects. DCAP was found to induce significant increases in sister chromatid exchanges (SCEs) and micronuclei (MN) formation in Chinese hamster lung fibroblasts (V79 cells), demonstrating its potential to damage DNA and cause chromosomal aberrations (Heng, Ong, & Nath, 1996).
Synthesis of Biologically Active Molecules
2,4-Dichloro-5-fluorophenyl and 4-fluorophenyl groups, which include structural analogs of DCAP, are known pharmacophores used in synthesizing new biologically active molecules. These compounds have demonstrated promising antibacterial activities in concentrations as low as 10 w g/mL (Holla, Bhat, & Shetty, 2003).
Role in Aromatic Ring Cleavage Enzymes
DCAP is also relevant in studies of bacterial enzymes that degrade aromatic compounds. For example, 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45, which cleaves 2-aminophenol to 2-aminomuconic acid semialdehyde, can catalyze the oxidation of compounds like DCAP. This enzyme has a unique substrate range and subunit structure among ring cleavage dioxygenases (Lendenmann & Spain, 1996).
Inhibition and Cytostatic Effects on Cancer Cells
DCAP derivatives have been evaluated for their ability to inhibit cancer cell proliferation and proteasome activity. Compounds synthesized from DCAP analogs have shown a strong inhibitory effect on human liver cancer cells, indicating potential applications in cancer therapy (Yan et al., 2015).
Industrial Applications
DCAP has been utilized in the synthesis of various industrial and pharmaceutical intermediates. For instance, it serves as a starting material for herbicides, sterilizing agents, and analgesics, and is crucial in producing functional dyes and dye intermediates (Mao et al., 2020).
Catalytic and DNA Cleavage Activity
DCAP derivatives have been used to synthesize copper(II) complexes with catalytic activity in the oxidation of catechol and hydrolytic cleavage of DNA. These complexes are significant in understanding the relationship between structural features and catalytic behaviors (Banerjee et al., 2009).
作用機序
Target of Action
The primary target of 6-Amino-2,4-dichloro-3-methylphenol is the enzyme ribonucleotide reductase . This enzyme plays a crucial role in DNA and RNA synthesis, making it a key player in cell division .
Mode of Action
This compound: interacts with its target by binding to the ferric ion in the enzyme ribonucleotide reductase . This binding inhibits the enzyme’s function, thereby disrupting the production of proteins essential for cell division .
Biochemical Pathways
By inhibiting ribonucleotide reductase, This compound affects the biochemical pathway of DNA and RNA synthesis . The downstream effects include a halt in cell division, which can lead to the death of rapidly dividing cells, such as fungal cells .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of cell division . By preventing the synthesis of DNA and RNA, the compound effectively halts the growth of fungi .
生化学分析
Biochemical Properties
6-Amino-2,4-dichloro-3-methylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. The compound’s ability to form hydrogen bonds and its hydrophobic interactions contribute to its binding affinity with these biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression related to cell proliferation and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular morphology and function, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects. Additionally, this compound can influence the levels of specific metabolites, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. These factors determine its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within the cell can determine its specific biological effects .
特性
IUPAC Name |
6-amino-2,4-dichloro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOGSLSGLUTSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068245 | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40677-44-9 | |
| Record name | 6-Amino-2,4-dichloro-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40677-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-dichloro-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040677449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 6-amino-2,4-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2,4-dichloro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,6-DICHLORO-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR7CL4CYA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)